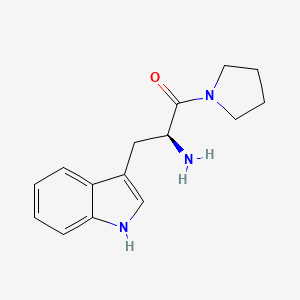
6-ethoxy-2H-benzotriazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-2H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as chemistry, biology, and industry. The compound contains a benzotriazole ring substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2H-benzotriazole-5-carboxylic acid typically involves the reaction of 6-ethoxybenzotriazole with a suitable carboxylating agent. One common method is the reaction of 6-ethoxybenzotriazole with carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
6-ethoxy-2H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The ethoxy group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole-5-carboxylic acid: Lacks the ethoxy group, making it less lipophilic.
5-methyl-1H-benzotriazole: Contains a methyl group instead of an ethoxy group, affecting its chemical reactivity and biological activity.
1H-benzotriazole-1-methanol: Contains a hydroxymethyl group, influencing its solubility and reactivity.
Uniqueness
6-ethoxy-2H-benzotriazole-5-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups. The ethoxy group enhances its lipophilicity, potentially improving its cellular uptake and distribution. The carboxylic acid group allows for hydrogen bonding interactions, increasing its binding affinity to biological targets. These features make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
213627-49-7 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-ethoxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-8-4-7-6(10-12-11-7)3-5(8)9(13)14/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
YQSJVPHTRUDEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NNN=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

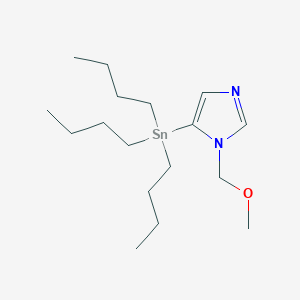
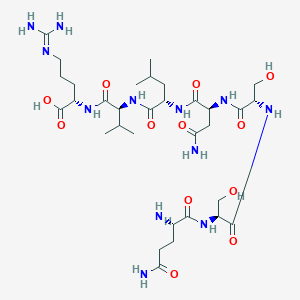

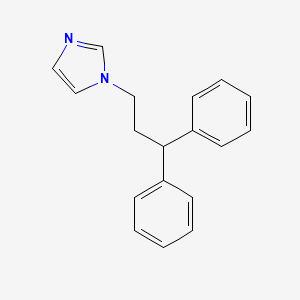
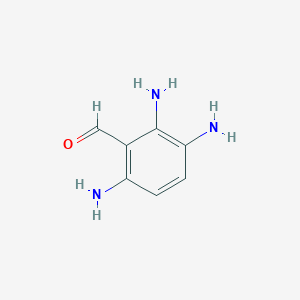
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)

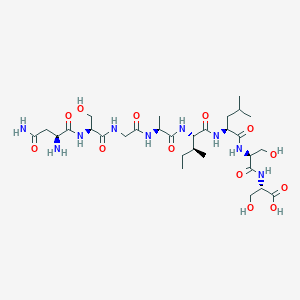
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
